![molecular formula C60H84O16 B1260518 ciguatoxin CTX4B](/img/structure/B1260518.png)
ciguatoxin CTX4B
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Overview
Description
Ciguatoxin CTX4B is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran substituted by a (1E)-buta-1,3-dien-1-yl side chain. It is isolated from Gambierdiscus toxicus. It has a role as a metabolite.
Scientific Research Applications
Biooxidation and Species-Specific Toxin Profiles
Ciguatoxins, including CTX4B, are involved in the foodborne illness ciguatera. A study by Ikehara et al. (2017) demonstrated that ciguatoxins like CTX4B, produced by the algae Gambierdiscus toxicus, undergo oxidation in fish, leading to species-specific toxin profiles. This oxidation is catalyzed by enzymes in both human and fish livers, shedding light on the mechanism behind the development of these toxin profiles in different species and their fate in humans and fish (Ikehara, Kuniyoshi, Oshiro, & Yasumoto, 2017).
Neurotoxic Effects and Genomic Response
Ryan et al. (2007) investigated the genomic and proteomic response in mice exposed to ciguatoxin. Their research highlighted significant changes in gene expression related to cytokine signaling and the proteasome complex. This work helps to understand the physiological impact of ciguatoxins at the molecular level (Ryan, Bottein Dechraoui, Morey, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2007).
CGRP Release and Sensory Symptoms
Touška et al. (2017) explored how ciguatoxins, including CTX4B, trigger the release of calcitonin gene-related peptide (CGRP) from nerve terminals. This release contributes to the sensory symptoms of ciguatera, like pain and pruritus, and helps to understand the molecular mechanisms behind these symptoms (Touška, Sattler, Malsch, Lewis, Reeh, & Zimmermann, 2017).
Neuroprotective Effects Against Ciguatoxin
Research by Braidy et al. (2014) on the neurotoxic effects of ciguatoxins, including CTX4B, in human neurons, revealed that rosmarinic acid could mitigate CTX-induced neurotoxicity. This study is significant for understanding potential treatments for ciguatoxin-induced neurological deficits (Braidy, Matin, Rossi, Chinain, Laurent, & Guillemin, 2014).
Hepatic Response to Ciguatoxin
Morey et al. (2008) examined the hepatic response to ciguatoxin in mice, finding significant gene expression changes related to eicosanoid biosynthesis and cholesterol homeostasis. This study provides insights into the detoxification pathways involved in the hepatic response to ciguatoxins (Morey, Ryan, Bottein Dechraoui, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2008).
properties
Molecular Formula |
C60H84O16 |
---|---|
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol |
InChI |
InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI Key |
QFYRPKKCVYDHFZ-OAOKCRGNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C |
Canonical SMILES |
CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |
synonyms |
CTX 4B CTX-4B gambiertoxin gambiertoxin (CTX-4B) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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